[2-(Trifluoromethyl)indolin-6-yl]methanol
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Overview
Description
[2-(Trifluoromethyl)indolin-6-yl]methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)indolin-6-yl]methanol can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position, resulting in the desired product with a good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-Trifluoromethyl-2-phenylindole
- 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one
Uniqueness
[2-(Trifluoromethyl)indolin-6-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the C2 position of the indole ring enhances its stability and lipophilicity, making it more effective in various applications compared to other indole derivatives .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2 |
InChI Key |
NOCFLWJIOOJVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
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